molecular formula C9H10BrClO2 B14779789 1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene

1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene

Cat. No.: B14779789
M. Wt: 265.53 g/mol
InChI Key: MKZZLBYSUHQUDP-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene is an organic compound with the molecular formula C9H10BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, ethoxy, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with bromine and chlorine under controlled conditions. The subsequent introduction of ethoxy and methoxy groups can be achieved through etherification reactions using appropriate alcohols and catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene involves its interaction with specific molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with other molecules. It can form covalent bonds with nucleophiles or participate in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-chloro-4-ethoxy-5-methoxybenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (bromine, chlorine) and electron-donating (ethoxy, methoxy) groups makes it a versatile compound for various chemical transformations .

Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

1-bromo-2-chloro-4-ethoxy-5-methoxybenzene

InChI

InChI=1S/C9H10BrClO2/c1-3-13-9-5-7(11)6(10)4-8(9)12-2/h4-5H,3H2,1-2H3

InChI Key

MKZZLBYSUHQUDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1OC)Br)Cl

Origin of Product

United States

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